

Therapeutic Potential of Salivaricin B Against Streptococcal Infections: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Salivaricin B	
Cat. No.:	B1575924	Get Quote

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Introduction

Salivaricin B, a lantibiotic produced by the probiotic bacterium Streptococcus salivarius K12, has demonstrated significant therapeutic potential as an antimicrobial agent against various Gram-positive pathogens, particularly those belonging to the Streptococcus genus.[1][2][3][4] Unlike many other bacteriocins that function by forming pores in the cell membrane, **Salivaricin B** exhibits a distinct mechanism of action by interfering with bacterial cell wall biosynthesis.[1][2][5] This unique mode of action, coupled with its origin from a commensal bacterium, makes **Salivaricin B** a compelling candidate for the development of novel therapeutics to combat streptococcal infections.

These application notes provide a comprehensive overview of the biological activity of **Salivaricin B**, detailed protocols for its production and evaluation, and quantitative data to support its potential use in research and drug development.

Data Presentation Antimicrobial Activity of Salivaricin B

The antimicrobial efficacy of **Salivaricin B** has been quantified against several key bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50%



Inhibitory Concentration (IC50) values reported in the literature.

Target Organism	Strain	MIC (nM)	IC50 (μM)	Reference
Streptococcus pyogenes	ATCC 12344	2160	1.0	[2][3]
Micrococcus luteus	ATCC 10240	1080	0.2	[2][3]
Streptococcus mutans	-	>8000	Not Determined	[3]
Lactococcus lactis (Nisin A producer)	ATCC 11454	4320	Not Determined	[3]

Note: The killing action of **Salivaricin B** generally requires micro-molar concentrations, distinguishing it from lantibiotics like nisin A which are potent at nano-molar levels.[1][2]

Time-Kill Kinetics

Time-kill assays demonstrate the bactericidal nature of **Salivaricin B**. Against S. pyogenes, exposure to 10x MIC of **Salivaricin B** resulted in a reduction of over 90% of the bacterial population in under 3 hours.[6] A rapid killing activity was observed, with over 40% of S. pyogenes cells being killed within the first 30 minutes of exposure.[6]

Experimental Protocols

Production and Purification of Salivaricin B from Streptococcus salivarius K12

This protocol describes a method for the production and subsequent purification of **Salivaricin B**.

Materials:

Streptococcus salivarius K12



- Blood agar plates
- Appropriate liquid culture medium (e.g., Tryptic Soy Broth)
- Centrifuge and sterile tubes
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system
- C18 column
- Acetonitrile
- Trifluoroacetic acid (TFA)
- Lyophilizer

- Culture S. salivarius K12 on blood agar plates to obtain a robust lawn of growth.
- Inoculate a suitable liquid medium with a single colony and incubate under appropriate conditions (e.g., 37°C, 5% CO2).
- Harvest the bacterial cells by centrifugation.
- Extract the bacteriocin from the cell pellet using an appropriate method (e.g., acid extraction).
- Clarify the extract by centrifugation and filtration.
- Purify **Salivaricin B** from the crude extract using RP-HPLC with a C18 column.
- Establish a gradient of acetonitrile in water, both containing 0.1% TFA, to elute the bound peptides.
- Collect fractions and perform antimicrobial activity assays (e.g., deferred antagonism assay)
 to identify the fractions containing Salivaricin B.[2]
- Pool the active fractions and lyophilize to obtain purified Salivaricin B.



• Confirm the purity and identity of **Salivaricin B** using MALDI-TOF mass spectrometry.[2]

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of **Salivaricin B**.

Materials:

- Purified Salivaricin B
- Target streptococcal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth, Todd-Hewitt Broth)
- Sterile 96-well microtiter plates
- Spectrophotometer (plate reader)

- Prepare a stock solution of **Salivaricin B** in a suitable solvent and sterilize by filtration.
- Perform two-fold serial dilutions of the Salivaricin B stock solution in the broth medium directly in the 96-well plate.
- Prepare an inoculum of the target streptococcal strain, adjusting the turbidity to a 0.5 McFarland standard.
- Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5
 x 10^5 CFU/mL in each well.
- Add the diluted bacterial suspension to each well containing the **Salivaricin B** dilutions.
- Include positive controls (bacteria without **Salivaricin B**) and negative controls (broth only).
- Incubate the plate at 37°C for 18-24 hours.



 Determine the MIC by visual inspection as the lowest concentration of Salivaricin B that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm using a plate reader.

Biofilm Inhibition Assay: Crystal Violet Method

This protocol assesses the ability of **Salivaricin B** to inhibit biofilm formation by streptococcal species.

Materials:

- Purified Salivaricin B
- · Target biofilm-forming streptococcal strain
- Appropriate growth medium (e.g., TSB with glucose)
- Sterile 96-well flat-bottom microtiter plates
- 0.1% Crystal Violet solution
- 30% Acetic acid or 95% Ethanol
- Plate reader

- Prepare serial dilutions of Salivaricin B in the growth medium in a 96-well plate.
- Add the target bacterial suspension (adjusted to a starting OD600 of ~0.05) to each well.
- Include control wells with bacteria and no Salivaricin B.
- Incubate the plate under conditions that promote biofilm formation (e.g., 37°C, 24-48 hours) without agitation.
- After incubation, gently discard the planktonic cells by inverting the plate.
- Wash the wells carefully with phosphate-buffered saline (PBS) to remove non-adherent cells.



- Add 125 μL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[7][8]
- Remove the crystal violet solution and wash the wells with water.
- Dry the plate.
- Solubilize the bound crystal violet by adding 200 μL of 30% acetic acid or 95% ethanol to each well.[7]
- Measure the absorbance at 570-590 nm using a plate reader.[9] A reduction in absorbance in the presence of Salivaricin B indicates biofilm inhibition.

Cytotoxicity Assay: MTT Assay

This protocol evaluates the potential cytotoxic effects of **Salivaricin B** on mammalian cell lines.

Materials:

- Purified Salivaricin B
- Human cell line (e.g., HeLa, HEK293)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Sterile 96-well flat-bottom cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO, acidified isopropanol)
- Plate reader

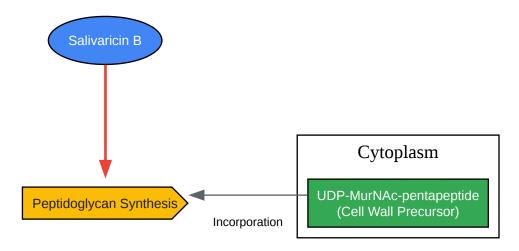
- Seed the human cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **Salivaricin B** in the cell culture medium.



- Remove the old medium from the cells and add the medium containing the different concentrations of **Salivaricin B**.
- Include control wells with cells and medium only (no Salivaricin B) and wells with medium only (blank).
- Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
- After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[10]
- During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
 [10]
- Calculate the percentage of cell viability compared to the untreated control to determine the cytotoxic effect of Salivaricin B.

Visualizations

Mechanism of Action of Salivaricin B

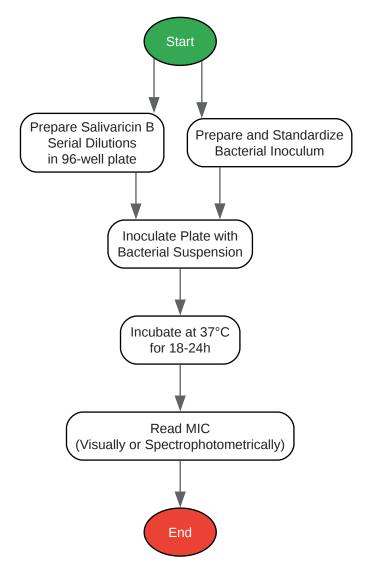


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Caption: Mechanism of Salivaricin B: Inhibition of peptidoglycan synthesis.

Experimental Workflow: Broth Microdilution MIC Assay

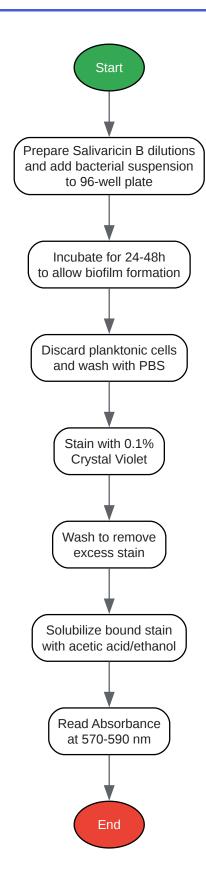


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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow: Crystal Violet Biofilm Inhibition Assay



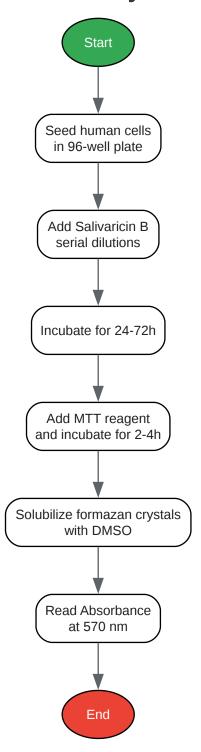


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Caption: Workflow for the Crystal Violet biofilm inhibition assay.



Experimental Workflow: MTT Cytotoxicity Assay



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